molecular formula C16H15N3O2S2 B2920877 N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)thiophene-2-sulfonamide CAS No. 1396766-52-1

N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)thiophene-2-sulfonamide

Cat. No.: B2920877
CAS No.: 1396766-52-1
M. Wt: 345.44
InChI Key: GESIIEBKIIEYKP-UHFFFAOYSA-N
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Description

N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)thiophene-2-sulfonamide is a heterocyclic compound featuring a fused pyrroloimidazole core linked to a phenyl group substituted with a thiophene-2-sulfonamide moiety. The pyrroloimidazole scaffold (5H,6H,7H-pyrrolo[1,2-a]imidazole) is synthesized via cyclization of N-(2,2-dimethoxyethyl)-3,4-dihydro-2H-pyrrol-5-amine in formic acid, yielding an 86.31% isolated product with LC-MS confirmation (m/z 108.95 [MH+]) .

Properties

IUPAC Name

N-[3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S2/c20-23(21,16-7-3-9-22-16)18-13-5-1-4-12(10-13)14-11-17-15-6-2-8-19(14)15/h1,3-5,7,9-11,18H,2,6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GESIIEBKIIEYKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC=C(N2C1)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)thiophene-2-sulfonamide typically involves multiple steps, including the formation of the pyrroloimidazole core, the introduction of the phenyl group, and the attachment of the thiophene sulfonamide moiety. Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using efficient catalysts, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity.

Mechanism of Action

The mechanism of action of N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit kinase activity, leading to the suppression of cell proliferation in cancer cells .

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Compounds

Core Heterocyclic Structure

The pyrroloimidazole core distinguishes the target compound from structurally related heterocycles:

  • Tetrahydroimidazo[1,2-a]pyridine derivatives (e.g., diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate): These feature a pyridine ring fused to imidazole, enhancing aromaticity and rigidity compared to the partially saturated pyrroloimidazole core. The pyridine-based analog exhibits a higher molecular complexity (51% yield, 243–245°C melting point) and nitro/cyano substituents that may improve binding affinity but reduce solubility .
  • Pyrrolidine/imidazole hybrids: Building blocks like {5H,6H,7H-pyrrolo[1,2-a]imidazol-7-yl}methanol (Mol. weight 199.17) demonstrate how hydroxyl or methyl groups on the core influence solubility and synthetic versatility .

Sulfonamide Functionalization

The thiophene-2-sulfonamide group in the target compound contrasts with sulfonamide derivatives in :

  • Compound 7a/7b: These 2,4-diaminothiophene-5-yl derivatives incorporate malononitrile or ethyl cyanoacetate, introducing additional amino and cyano groups. While these modifications enhance electronic polarization, they may increase steric hindrance compared to the phenyl-linked sulfonamide in the target compound .

Data Tables and Research Findings

Table 1: Physical and Spectral Properties

Compound Molecular Weight Yield Melting Point (°C) Key Spectral Data
Target compound core (pyrroloimidazole) 108.95 (LC-MS) 86.31% N/A LC-MS: m/z 108.95
Tetrahydroimidazopyridine derivative N/A 51% 243–245 ¹H/¹³C NMR, IR, HRMS (ESI)
{5H,6H,7H-pyrroloimidazol-7-yl}methanol 199.17 N/A N/A C8H5F3N2O2 (MDL data)

Biological Activity

N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)thiophene-2-sulfonamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, biological evaluations, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that incorporates a pyrrolo[1,2-a]imidazole moiety linked to a thiophene sulfonamide. The molecular formula is C18H16N4O2SC_{18}H_{16}N_4O_2S, with a molecular weight of approximately 364.41 g/mol. Its unique structural components contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can modulate various signaling pathways, leading to therapeutic effects.

Key Mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes involved in critical metabolic pathways.
  • Receptor Modulation : It acts on various receptors, potentially influencing cellular responses such as proliferation and apoptosis.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. In vitro studies have demonstrated its efficacy against several cancer cell lines:

Cell Line IC50 (µM) Reference
A549 (Lung Cancer)5.4
MCF-7 (Breast Cancer)3.2
HeLa (Cervical Cancer)4.0

The mechanism behind its antitumor activity involves the inhibition of tubulin polymerization, which disrupts mitotic spindle formation and leads to cell cycle arrest.

Antiviral Activity

This compound has also shown promise as an antiviral agent. In vitro assays indicated that it inhibits viral replication by targeting viral enzymes essential for the replication process.

Case Studies

  • Study on Anticancer Effects : A study investigated the effects of this compound on human cancer cell lines and reported significant cytotoxicity compared to standard chemotherapeutics. The results suggested that it could serve as a lead compound for developing new anticancer therapies.
  • Antiviral Research : Another study focused on its antiviral properties against influenza virus strains. The compound was effective in reducing viral load in treated cells, highlighting its potential in antiviral drug development.

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